molecular formula C2H7ClN2O B1311555 Acetamidoxime, monohydrochloride (8CI) CAS No. 5426-04-0

Acetamidoxime, monohydrochloride (8CI)

Cat. No. B1311555
CAS RN: 5426-04-0
M. Wt: 110.54 g/mol
InChI Key: YFDYEHIAUKXEDK-UHFFFAOYSA-N
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Description

Acetamidoxime, monohydrochloride (8CI), also known as N’-hydroxyethanimidamide hydrochloride, is a chemical compound with the molecular formula C2H7ClN2O . It has a molecular weight of 110.54 g/mol . This compound is synthesized from acetamide and hydroxylamine.


Synthesis Analysis

The synthesis of Acetamidoxime, monohydrochloride (8CI) involves the reaction of acetamide and hydroxylamine. In general, oximes like Acetamidoxime can be synthesized by the oxidation of aliphatic amines using m-CPBA .


Molecular Structure Analysis

The molecular structure of Acetamidoxime, monohydrochloride (8CI) includes a hydroxylamine group attached to an acetamide group . The InChIKey of the compound is YFDYEHIAUKXEDK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Acetamidoxime, monohydrochloride (8CI) has a molecular weight of 110.54 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 110.0246905 g/mol . The topological polar surface area of the compound is 58.6 Ų .

Scientific Research Applications

Scientific Research Applications of Chemically Related Compounds

Environmental Impact and Degradation

Research into the environmental degradation of chemical compounds is crucial for understanding their longevity and impact on ecosystems. For example, studies on the degradation and mineralization of pharmaceuticals like acetaminophen in water highlight the efficiency of processes like the UVC/S2O82− in breaking down contaminants (Moussavi et al., 2017). These insights can be pivotal when considering the environmental fate of Acetamidoxime, monohydrochloride (8CI), particularly if it shares similar physical or chemical properties with these compounds.

Photocatalytic Degradation

The synthesis and application of photocatalysts, such as Ag/AgCl@ZIF-8, for the degradation of pharmaceuticals under visible light, demonstrate the potential for chemical compounds to be broken down efficiently in an environmentally friendly manner (Fan et al., 2018). Research into the photocatalytic degradation pathways can inform the development of novel methods to mitigate the environmental presence of chemicals, including Acetamidoxime, monohydrochloride (8CI).

Bioactive Compound Synthesis

The creation of bioactive compounds, including the synthesis of derivatives based on specific chemical backbones, is a significant application in medicinal chemistry. For instance, the synthesis of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives and their evaluation for antimicrobial and cytotoxic activities illustrates the potential of chemical compounds in drug discovery (Alsantali et al., 2020). Such methodologies could be applicable to Acetamidoxime, monohydrochloride (8CI), for generating new therapeutics or research tools.

Electrochemical Sensors

Developing electrochemical sensors for detecting pharmaceuticals and other chemicals in various matrices is crucial for environmental monitoring and healthcare. The fabrication of sensors using modified electrodes with nanocomposites, as demonstrated for acetaminophen detection (Kenarkob & Pourghobadi, 2019), showcases the versatility of chemical compounds in analytical chemistry applications. Acetamidoxime, monohydrochloride (8CI), could similarly be explored for its potential in sensor development.

Safety And Hazards

Acetamidoxime, monohydrochloride (8CI) is harmful if swallowed . It can also cause skin irritation . In case of contact with skin, it is advised to wash with plenty of soap and water . If swallowed, it is recommended to rinse the mouth and seek medical attention .

properties

IUPAC Name

N'-hydroxyethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O.ClH/c1-2(3)4-5;/h5H,1H3,(H2,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDYEHIAUKXEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202609
Record name Acetamidoxime, monohydrochloride (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamidoxime, monohydrochloride (8CI)

CAS RN

5426-04-0
Record name Acetamidoxime, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamidoxime, monohydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13994
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamidoxime, monohydrochloride (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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